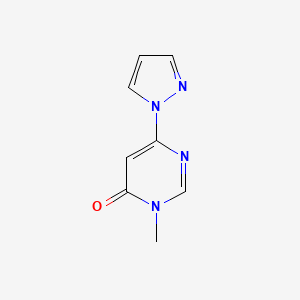
N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MNPA is a thioacetamide derivative that has been synthesized using a multistep process.
Scientific Research Applications
Pharma Market and Synthesis Applications
Compounds with structures resembling N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide show a range of applications, including their role in pharmaceutical markets, highlighted by patents reflecting their potential in cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic activities. The synthesis processes for such compounds often involve complex chemical reactions aimed at optimizing their pharmacological efficacy (Habernickel, 2002).
Green Chemistry in Synthesis
The importance of environmentally friendly synthesis methods for related compounds is underscored by research into catalytic hydrogenation processes. This approach offers a green chemistry alternative for producing intermediates crucial for dye production, emphasizing high selectivity, activity, and stability in synthesis processes (Zhang Qun-feng, 2008).
Antinociceptive Properties
Research into pyridazinone derivatives has uncovered antinociceptive properties, suggesting potential therapeutic applications in pain management. These findings indicate that certain structural modifications can enhance the antinociceptive efficacy of these compounds, offering insights into the design of new analgesics (Doğruer et al., 2000).
Antimicrobial and Anti-inflammatory Activities
Studies have also explored the antimicrobial and anti-inflammatory activities of acetamido pyrrolyl azoles, with certain derivatives showing promising antibacterial and antifungal activities against specific pathogens. These findings highlight the potential of structurally similar compounds to N-(2-methoxyphenethyl)-2-((6-(4-nitrophenyl)pyridazin-3-yl)thio)acetamide in treating infections and inflammation (Sowmya et al., 2017).
Insecticidal Applications
The development of pyridine derivatives for use as insecticides has been a notable application, with some compounds demonstrating significant efficacy against agricultural pests. This research not only contributes to the development of new pest control strategies but also helps in understanding the structure-activity relationships critical for insecticidal potency (Bakhite et al., 2014).
properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-nitrophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O4S/c1-29-19-5-3-2-4-16(19)12-13-22-20(26)14-30-21-11-10-18(23-24-21)15-6-8-17(9-7-15)25(27)28/h2-11H,12-14H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WREULWDXNQACAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]-3-nitropyridine](/img/structure/B2687348.png)

![3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methylsulfanylphenyl)pyridazin-4-one](/img/structure/B2687352.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(diethylamino)but-2-yn-1-yl)urea](/img/structure/B2687356.png)
![(2S)-N-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide](/img/structure/B2687357.png)

![2-(azepan-1-yl)-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2687362.png)

![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-6-fluorobenzoate](/img/structure/B2687366.png)


